molecular formula C17H13NO2 B15374116 (1-Pyridin-2-ylnaphthalen-2-yl) acetate CAS No. 23825-10-7

(1-Pyridin-2-ylnaphthalen-2-yl) acetate

Cat. No.: B15374116
CAS No.: 23825-10-7
M. Wt: 263.29 g/mol
InChI Key: WYNUIBGEZYCTRM-UHFFFAOYSA-N
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Description

“(1-Pyridin-2-ylnaphthalen-2-yl) acetate” is a naphthalene derivative featuring a pyridin-2-yl substituent at the 1-position and an acetate ester group at the 2-position of the naphthalene ring. Though direct synthetic or application data for this compound are absent in the provided evidence, its structural features suggest relevance in pharmaceutical or materials science contexts, where such hybrid aromatic systems are often explored for bioactivity or optoelectronic properties.

Properties

CAS No.

23825-10-7

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(1-pyridin-2-ylnaphthalen-2-yl) acetate

InChI

InChI=1S/C17H13NO2/c1-12(19)20-16-10-9-13-6-2-3-7-14(13)17(16)15-8-4-5-11-18-15/h2-11H,1H3

InChI Key

WYNUIBGEZYCTRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Substituents Functional Groups Reference
(1-Pyridin-2-ylnaphthalen-2-yl) acetate Pyridin-2-yl (1-position), acetate (2-position) Ester -
1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol 2-Methylpiperidinyl, phenyl Hydroxyl
Pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate Naphthalen-1-yl, pyrrolidinium cation Acetate (anionic), ammonium

Key Observations :

  • Functional Groups : The target compound’s acetate ester contrasts with the hydroxyl group in the naphthalen-2-ol derivative , which would reduce hydrogen-bonding capacity but increase lipophilicity. The ionic nature of the pyrrolidinium-acetate salt in enhances water solubility compared to neutral esters.
  • Substituent Effects : The pyridin-2-yl group in the target compound is aromatic and planar, enabling π-π interactions absent in the saturated 2-methylpiperidinyl group in . This difference may influence molecular packing and intermolecular interactions.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data from Evidence

Compound Name R Factor Data-to-Parameter Ratio Software Used Reference
1-[(2-Methylpiperidin-1-yl)...naphthalen-2-ol 0.054 9.5 SHELXL
Pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate Not reported 9.5 SHELX

Analysis :

  • The naphthalen-2-ol derivative exhibits a low R factor (0.054), indicative of a well-refined crystal structure. The hydroxyl group likely contributes to hydrogen-bonded networks, stabilizing the lattice.
  • The ionic acetate salt in may adopt distinct packing motifs due to electrostatic interactions between the pyrrolidinium cation and acetate anion. Such ionic interactions are absent in the neutral ester target compound, suggesting differences in melting points or solubility.

Spectroscopic Characterization

While spectroscopic data for the target compound are unavailable, highlights the use of 1H-NMR and 13C-NMR to elucidate structures of naphthalene derivatives . For example:

  • The pyridin-2-yl group would produce distinct deshielding effects in NMR spectra compared to aliphatic substituents (e.g., 2-methylpiperidinyl in ).
  • The acetate ester’s carbonyl signal (~170–175 ppm in 13C-NMR) would differ from the hydroxyl proton’s broad peak (~5 ppm in 1H-NMR) in .

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